molecular formula C4H4Cl2O B6150990 4,4-dichlorobut-3-en-2-one CAS No. 5780-61-0

4,4-dichlorobut-3-en-2-one

Cat. No. B6150990
CAS RN: 5780-61-0
M. Wt: 139
InChI Key:
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Description

4,4-Dichlorobut-3-en-2-one, also known as 3-chloro-4-chloro-2-butenone, is a versatile chemical compound with a wide range of applications in the scientific research and laboratory settings. It is a colorless liquid with a sweet, pungent odor and a boiling point of approximately 115°C. This compound is widely used in organic synthesis, as a reagent in the synthesis of a variety of molecules, and in the study of biochemical and physiological processes.

Scientific Research Applications

4,4-Dichlorobut-3-en-2-one is used in a variety of scientific research applications. It is a common reagent in organic synthesis, used to synthesize a variety of molecules, including nitriles, amides, and esters. It is also used in the study of biochemical and physiological processes, such as the regulation of gene expression, enzyme activity, and cell signaling. This compound is also used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The exact mechanism of action of 4,4-dichlorobut-3-en-2-one is not completely understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins, lipids, and other cellular components. It is also thought to interact with DNA and RNA, and to inhibit the activity of certain transcription factors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4-dichlorobut-3-en-2-one are largely unknown. However, this compound has been shown to affect the expression of certain genes and to inhibit the activity of certain enzymes. It has also been shown to inhibit the growth of certain types of bacteria and fungi.

Advantages and Limitations for Lab Experiments

4,4-Dichlorobut-3-en-2-one has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. It is also soluble in a variety of organic solvents, making it easy to work with. However, this compound is also flammable and can be explosive in certain concentrations, so it should be handled with caution.

Future Directions

There are several potential future directions for further research on 4,4-dichlorobut-3-en-2-one. Additional studies could be conducted to better understand the biochemical and physiological effects of this compound. Research could also be conducted to investigate its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further studies could be conducted to explore the potential toxicity of this compound and its effects on the environment.

Synthesis Methods

4,4-Dichlorobut-3-en-2-one is typically synthesized from 4-chloro-2-butanone via a nucleophilic substitution reaction with aqueous sodium hydroxide and chlorine gas. The reaction takes place in an inert atmosphere and is typically carried out in a round-bottomed flask. The reaction is usually conducted at room temperature and can be monitored by thin-layer chromatography (TLC). The product is then isolated by distillation, and the yield is typically around 80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4-dichlorobut-3-en-2-one involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "1,4-dichlorobut-2-ene", "potassium hydroxide", "acetone", "sodium chloride", "sulfuric acid" ], "Reaction": [ "Step 1: Dissolve 1,4-dichlorobut-2-ene in acetone.", "Step 2: Add potassium hydroxide to the solution and stir for several hours.", "Step 3: Add sodium chloride to the mixture and extract the organic layer with water.", "Step 4: Dry the organic layer with sodium sulfate.", "Step 5: Distill the solvent to obtain 4,4-dichlorobut-3-en-2-ol.", "Step 6: Add sulfuric acid to the alcohol and heat the mixture to obtain 4,4-dichlorobut-3-en-2-one." ] }

CAS RN

5780-61-0

Product Name

4,4-dichlorobut-3-en-2-one

Molecular Formula

C4H4Cl2O

Molecular Weight

139

Purity

95

Origin of Product

United States

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